

# Solcitinib solubility DMSO ethanol water

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## Compound Focus: Solcitinib

CAS No.: 1206163-45-2

Cat. No.: S543558

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## Solcitinib Application Notes

**1. Chemical and Biological Profile** **Solcitinib** (CAS 1206163-45-2) is a potent, selective, and orally bioavailable **Janus kinase 1 (JAK1) inhibitor**. It has been evaluated as a treatment for moderate-to-severe plaque-type psoriasis and may also have applications for systemic lupus erythematosus and ulcerative colitis [1]. Its mechanism of action involves inhibiting JAK1 with an IC50 of 9.8 nM, and it demonstrates significant selectivity over other JAK family members (11-fold over JAK2, 55-fold over JAK3, and 23-fold over TYK2) [1].

**2. Solubility Characteristics** The solubility of **Solcitinib** has been characterized in several common pharmaceutical solvents. The data indicates it has high solubility in DMSO, but is poorly soluble in water and ethanol [1]. This profile is typical for many small molecule drugs and guides the preparation of stock solutions.

The table below summarizes the available solubility data for **Solcitinib**:

Solvent	Solubility	Notes
DMSO	~20 mg/mL ( ~51.4 mM)	Suitable for preparing concentrated stock solutions [1].
Water	<1 mg/mL	Not a practical solvent for stock preparation [1].
Ethanol	<1 mg/mL	Not a practical solvent for stock preparation [1].

**3. Research and Clinical Context** The JAK/STAT pathway, targeted by **Solcitinib**, is a central communication node in cells and is implicated in the pathogenesis of various immune-mediated diseases like psoriasis [2] [3] [4]. In psoriasis, cytokines such as IL-12 and IL-23, which signal through the JAK/STAT pathway (involving JAK2 and TYK2), drive the inflammatory process [4]. By selectively inhibiting JAK1, **Solcitinib** can modulate this aberrant immune response. Clinical trials of 12 weeks of treatment with **Solcitinib** in psoriasis patients resulted in clinical improvement and the drug was generally well-tolerated [1].

## Experimental Protocols

**1. Preparation of Stock Solutions in DMSO** This protocol describes how to prepare a 10 mM stock solution of **Solcitinib** in DMSO, which is the most straightforward method due to the compound's high solubility in this solvent.

- **Materials:**

- **Solcitinib** powder (MW = 389.45 g/mol) [1]
- Anhydrous DMSO (high purity, fresh is recommended as moisture-absorbing DMSO can reduce solubility)
- Analytical balance
- 1 mL volumetric vial

- **Procedure:**

- Calculate the mass of **Solcitinib** needed using the formula: **Mass (mg) = Desired Molarity (mM) × Molecular Weight (g/mol) × Volume (mL)**. For a 1 mL, 10 mM stock:  $\text{Mass} = 10 \text{ mM} \times 389.45 \text{ g/mol} \times 1 \text{ mL} = 3.89 \text{ mg}$ .
- Accurately weigh 3.89 mg of **Solcitinib** powder and transfer it to the 1 mL vial.
- Add anhydrous DMSO to bring the total volume to 1.0 mL.
- Vortex or sonicate the mixture briefly until a clear solution is obtained.
- **Aliquot** the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- **Store** the aliquots at **-20°C or -80°C**. Under these conditions, the solution is typically stable for several months.

**2. Preparation of Solubility-Enhanced Formulations for In Vivo Studies** For animal studies where DMSO is not suitable for direct administration, **Solcitinib** can be formulated in co-solvent systems. The following methods have been reported [1].

- **Formulation 1: PEG300/Tween80/Saline**

- **Composition:** 1.67 mg/mL **Solcitinib** in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.
  - **Preparation Sequence:**
    - Prepare a DMSO stock solution at 16.7 mg/mL.
    - Add 100  $\mu$ L of the stock to 400  $\mu$ L of PEG300 and mix evenly.
    - Add 50  $\mu$ L of Tween-80 and mix evenly.
    - Finally, add 450  $\mu$ L of normal saline (0.9% NaCl in ddH<sub>2</sub>O) to adjust the volume to 1 mL, mixing after each addition.
  - **Result:** Clear solution.
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- **Formulation 2: SBE- $\beta$ -CD in Saline**
    - **Composition:** 1.67 mg/mL **Solcitinib** in 10% DMSO + 90% (20% SBE- $\beta$ -CD in Saline).
    - **Preparation:**
      - First, prepare the 20% SBE- $\beta$ -CD in Saline solution by dissolving 2 g of SBE- $\beta$ -CD in 10 mL of saline. This solution is stable at 4°C for one week.
      - Add 100  $\mu$ L of a 16.7 mg/mL DMSO stock solution of **Solcitinib** to 900  $\mu$ L of the 20% SBE- $\beta$ -CD solution.
      - Mix evenly until clear.
    - **Result:** Clear solution.

## JAK/STAT Pathway in Psoriasis and Solcitinib's Role

The following diagram illustrates the signaling pathway relevant to **Solcitinib**'s mechanism of action in a disease context like psoriasis.

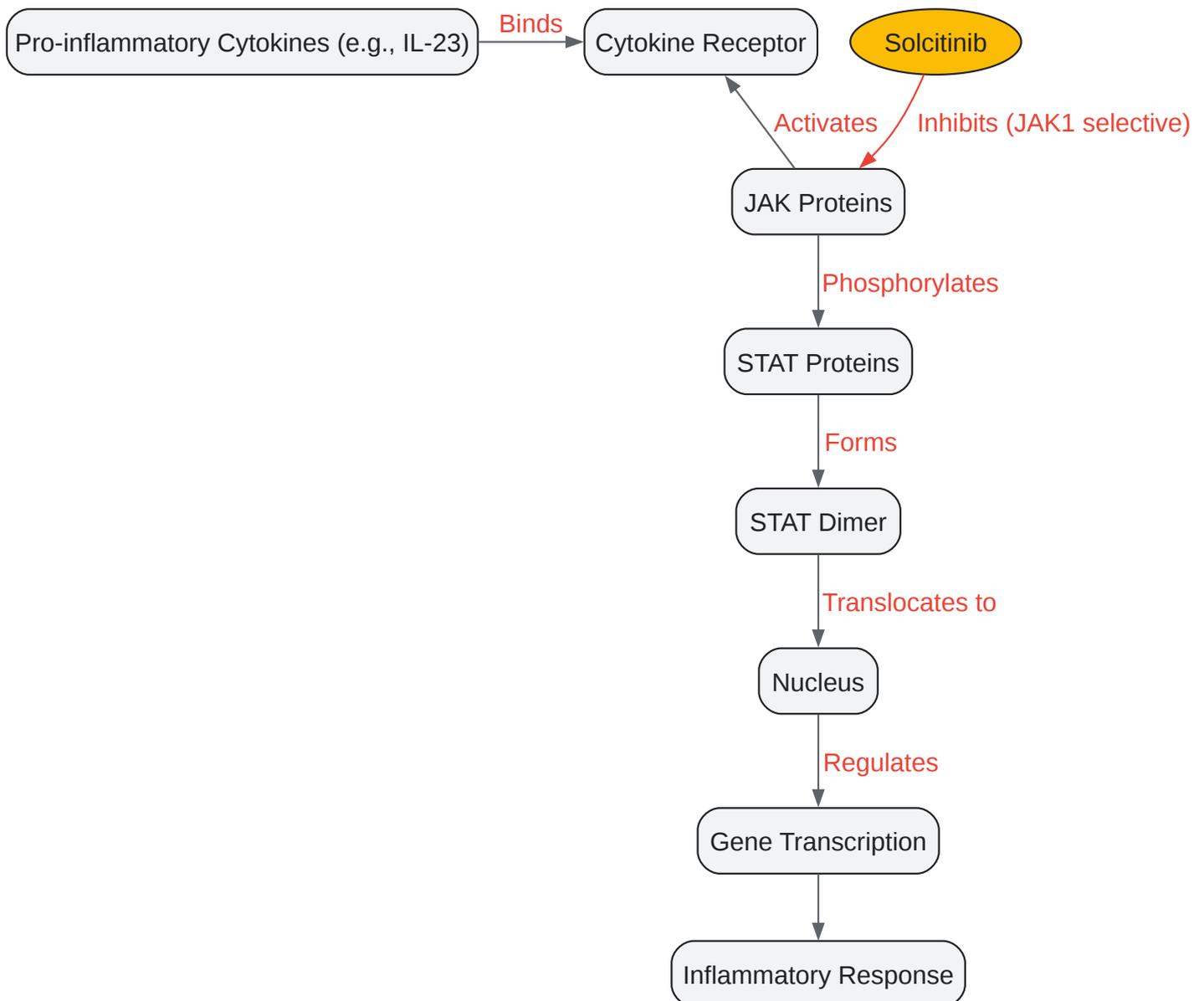


Figure 1. Simplified JAK/STAT Pathway in Psoriasis & Solcitinib Inhibition

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## Critical Notes for Researchers

- **For Research Use Only: Solcitinib** is intended for research applications and not for human or diagnostic use [1].
- **Solution Stability:** Always use fresh, dry DMSO to prepare stock solutions, as absorbed moisture can significantly reduce solubility and compound stability.
- **In Vivo Considerations:** When designing animal studies, choose the formulation that is most compatible with your administration route. The co-solvent systems provided are designed to enhance solubility and bioavailability while minimizing potential toxicity from high concentrations of a single solvent like DMSO.
- **Safety Profile in Clinical Trials:** In clinical studies for psoriasis, treatment with **Solcitinib** was generally well-tolerated. The incidence of adverse events was similar across treatment groups, and no relationship between the frequency of adverse events and the dose of **Solcitinib** was identified [1].

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## References

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